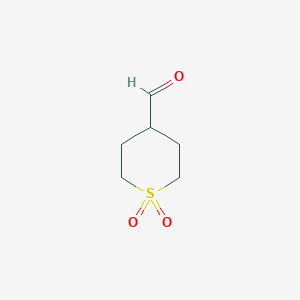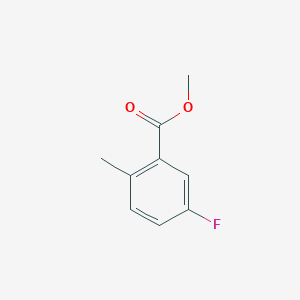
(1-Piperidin-1-ylcyclopentyl)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Piperidin-1-ylcyclopentyl)methylamine is a useful research compound. Its molecular formula is C11H22N2 and its molecular weight is 182.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Role in Understanding Cancer-Causing Compounds
One of the significant applications of (1-Piperidin-1-ylcyclopentyl)methylamine, in the broader family of piperidine-related compounds, is in cancer research. Specifically, the compound piperidine has been studied for its reaction with nitrite to form N-nitroso-piperidine, a known carcinogen. This reaction highlights the significance of naturally occurring amines and amides, like piperidine, as precursors of carcinogenic N-nitroso compounds in vivo. Understanding the formation and implications of these compounds in human cancer incidence is crucial for cancer prevention strategies (Lin, 1986).
Drug Discovery and Pharmacology
Piperidine alkaloids, closely related to this compound, are essential components in the discovery and development of new therapeutic agents. The piperidine nucleus has garnered considerable interest in drug research due to its planar structure, which allows for versatile modifications. This has led to a broad range of therapeutic applications, encouraging researchers to integrate this nucleus into various pharmacophores to create novel therapeutic profiles (Singh et al., 2021).
Post-Harvest Treatments of Fruits
Compounds related to this compound, like polyamines, are increasingly used in post-harvest treatments of fruits. They play a crucial role in minimizing mechanical damage, chilling injuries, and extending the overall shelf-life of fruits. Their application represents an environmentally friendly and consumer-friendly approach to post-harvest treatment, aligning with the current trends toward sustainable agriculture (Asrey et al., 2008).
Pharmacological Studies and Metabolism
The piperidine structure is a key component in the pharmacophore of antipsychotic agents, and studies on its derivatives have revealed their potential in binding affinity at D(2)-like receptors, contributing to the development of drugs for neuropsychiatric disorders. The specificity of arylalkyl substituents in these compounds, related to this compound, has shown promising results in enhancing potency and selectivity, indicating its significance in drug design and pharmacological studies (Sikazwe et al., 2009).
Contribution to Understanding Polyamine Dynamics
Compounds structurally similar to this compound play a vital role in understanding polyamine dynamics in cells. Polyamines are crucial for cellular functions like proliferation and differentiation. Studying charge-deficient analogs of natural polyamines helps in understanding mitochondrial dysfunction and its association with diseases, offering insights into potential therapeutic interventions (Weisell et al., 2014).
Propiedades
IUPAC Name |
(1-piperidin-1-ylcyclopentyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-10-11(6-2-3-7-11)13-8-4-1-5-9-13/h1-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDRZSDDGPZNTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCCC2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640948 |
Source


|
| Record name | 1-[1-(Piperidin-1-yl)cyclopentyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933701-05-4 |
Source


|
| Record name | 1-[1-(Piperidin-1-yl)cyclopentyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(Aminomethyl)benzo[d]isoxazol-3-amine](/img/structure/B1323232.png)
![tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate](/img/structure/B1323233.png)

![trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1323240.png)



amine](/img/structure/B1323259.png)
![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)
